![molecular formula C23H16ClN3O2 B2406759 2-(4-クロロフェニル)-1,10b-ジヒドロスピロ[ベンゾ[e]ピラゾロ[1,5-c][1,3]オキサジン-5,3'-インドリン]-2'-オン CAS No. 381693-56-7](/img/structure/B2406759.png)

2-(4-クロロフェニル)-1,10b-ジヒドロスピロ[ベンゾ[e]ピラゾロ[1,5-c][1,3]オキサジン-5,3'-インドリン]-2'-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

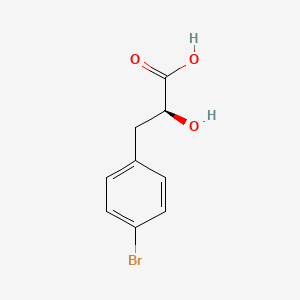

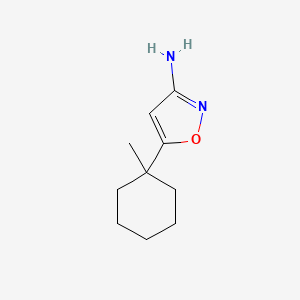

2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C23H16ClN3O2 and its molecular weight is 401.85. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 化合物設計: 研究者らは、特権的なピラゾロ[3,4-d]ピリミジンおよびピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン骨格(化合物4〜13)とチオグリコシド誘導体(化合物14, 15)を特徴とする一連の小分子を新規CDK2阻害剤として設計しました .

- 生物活性: 調製されたほとんどの化合物は、乳がん(MCF-7)および結腸がん(HCT-116)細胞株に対して、それぞれ45〜97 nMおよび6〜99 nMのIC50値を示し、優れた細胞毒性を示しました。 化合物14および15は、3つのすべての細胞株に対して最高の細胞毒性を示しました .

- 酵素阻害: 化合物14、13、および15は、CDK2/サイクリンA2に対して、それぞれ0.057±0.003、0.081±0.004、および0.119±0.007μMのIC50値で有意な阻害活性を示しました .

- 細胞周期の改変とアポトーシス: 化合物14は、HCT細胞で細胞周期停止とアポトーシスを誘導しました .

- 分子ドッキング: インシリコ分子ドッキングシミュレーションは、化合物CDK2活性部位に良好に適合し、Leu83との重要な水素結合を形成することを確認しました .

- ADMET研究: 化合物は適切な薬物動態特性を示し、抗腫瘍剤としての可能性を高めました .

- 応用: 化合物のスピロ[ベンゾ[e]ピラゾロ[1,5-c][1,3]オキサジン-5,3'-インドリン]-2'-オン骨格は、材料科学および触媒作用で多様な用途を持つセレノエーテルの合成に役立つ可能性があります .

- Rh触媒によるC–H活性化: Rh触媒によるC–H活性化と環状2-ジアゾ-1,3-ジケトンとの分子内縮合による1-アリール-1H-ピラゾール-5-アミンの逐次C–C/C–N結合形成は、ベンゾ[f]ピラゾロジアゼピン骨格につながります。 これらの化合物は、医薬品化学および創薬に役立つ可能性があります .

癌治療(CDK2阻害)

セレノエーテル合成

ベンゾ[f]ピラゾロジアゼピン骨格

要約すると、この化合物は、癌治療、材料科学、および創薬において有望です。そのユニークな構造的特徴は、さらなる調査のための貴重なターゲットとなります。 🌟

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing strategy for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . The inhibition of CDK2 leads to significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . Additionally, it induces apoptosis within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions to obtain the family of the synthesized compounds were carried out under very mild conditions such as room temperature . .

特性

IUPAC Name |

2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O2/c24-15-11-9-14(10-12-15)19-13-20-16-5-1-4-8-21(16)29-23(27(20)26-19)17-6-2-3-7-18(17)25-22(23)28/h1-12,20H,13H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOVYOUGOKOQIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=CC=CC=C6NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylisoxazol-4-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)propanamide](/img/structure/B2406678.png)

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)

![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)

![2-cyclopropyl-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2406689.png)

![6-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide](/img/structure/B2406691.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-methyloxalamide](/img/structure/B2406693.png)

![3-(2-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2406694.png)

![5-{5,7-dimethyl-6-[(2-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2406699.png)